N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)14-21(25)23-15-17-10-12-24(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNDODBMJOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The acetamide moiety is introduced by reacting the benzylpiperidine intermediate with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide with key analogs, highlighting structural variations and their implications:
Structural and Functional Analysis
Benzylpiperidine vs. Benzothiazole/Thiazole Scaffolds :
The benzylpiperidine group enhances lipophilicity and CNS penetration compared to benzothiazole or thiazole rings, which introduce electron-withdrawing effects and rigidity. For example, benzothiazole derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide) may exhibit stronger receptor binding due to planar aromatic systems , whereas benzylpiperidine analogs prioritize membrane permeability .- Substituent Effects: Chlorophenyl vs. Methoxyphenoxy: The 2-chlorophenyl group in the target compound may increase metabolic stability compared to the 2-methoxyphenoxy analog, which offers improved solubility but reduced resistance to oxidative degradation . Morpholino vs. Piperidine: Morpholino groups (e.g., in N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) enhance aqueous solubility via hydrogen bonding, contrasting with the benzylpiperidine’s hydrophobic character .
Crystallographic and Physicochemical Insights
- Hydrogen Bonding : Thiazole-containing analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form intermolecular N–H⋯N bonds, stabilizing crystal packing . The benzylpiperidine analog may exhibit less directional packing due to its flexible piperidine ring.
- Torsional Angles : In chlorophenylacetamides, substituent orientation (e.g., nitro groups in ) influences conformational stability and intermolecular interactions .
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is a compound of interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 344.84 g/mol
The presence of a piperidine ring and a chlorophenyl group suggests potential interactions with various biological targets, including neurotransmitter receptors.
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety is known to interact with muscarinic receptors, which play a crucial role in cognitive function and memory processes.
Pharmacological Effects
- Muscarinic Receptor Modulation : Compounds structurally related to this compound have been identified as antagonists at muscarinic receptor subtypes, particularly M, which is implicated in the treatment of neurological disorders such as Alzheimer's disease .
- Antiviral Activity : A related study on derivatives indicated that modifications to the acetamide structure could enhance antiviral properties against viruses such as Ebola. The selectivity index and effective concentration (EC) values were reported, demonstrating significant biological activity .
- Neuroprotective Properties : Similar compounds have shown neuroprotective effects by enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The modulation of acetylcholinesterase activity is a common mechanism through which these compounds exert their effects .
Case Studies and Experimental Data
A summary of relevant experimental findings is presented in the table below:
Q & A
Q. What are the standard synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide, and which reagents are critical for amide bond formation?
The synthesis typically involves coupling a piperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) with 2-(2-chlorophenyl)acetic acid. Key steps include:
- Activation of the carboxylic acid : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF) are used to form the reactive intermediate.
- Amide bond formation : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to neutralize HCl byproducts and enhance reaction efficiency .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the benzylpiperidine, chlorophenyl, and acetamide moieties. For example, the benzyl protons appear as a singlet at δ 7.2–7.4 ppm, while the piperidine methylene groups resonate at δ 2.4–3.1 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 383.18 for CHClNO) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients assesses purity (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. THF/DCM mixtures balance reactivity and selectivity .
- Temperature control : Maintaining 0–5°C during acid activation minimizes racemization. Room temperature is optimal for coupling .
- Catalyst screening : DMAP accelerates amide formation but may require stoichiometric adjustments to avoid over-activation .
Q. What strategies resolve contradictions in structural data between X-ray crystallography and computational models?
- Crystallographic refinement : Use SHELXL (from the SHELX suite) to refine hydrogen bonding and torsional angles. For example, dihedral angles between the chlorophenyl and piperidine rings (e.g., 54.8° vs. 77.5°) can indicate conformational flexibility .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data. Discrepancies in bond lengths (>0.02 Å) may suggest crystal packing effects or solvent interactions .
Q. How can computational methods predict the compound’s biological activity and target selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with acetylcholine receptors (e.g., docking scores < -8.0 kcal/mol suggest strong binding to muscarinic M receptors) .
- Pharmacophore mapping : Identify critical features like the chlorophenyl group (hydrophobic) and acetamide (hydrogen-bond acceptor) using tools like Phase .
- ADMET profiling : SwissADME predicts bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier penetration (e.g., logP ~3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
